

GSK1838705A: An ATP-Competitive Inhibitor of IGF-1R, IR, and ALK

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Compound of Interest

Compound Name: GSK1838705A

Cat. No.: B1684688

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Introduction

GSK1838705A is a potent, orally bioavailable, and reversible small-molecule kinase inhibitor that competitively targets the ATP-binding sites of the insulin-like growth factor-1 receptor (IGF-1R), the insulin receptor (IR), and the anaplastic lymphoma kinase (ALK).[1][2][3] The dysregulation of these signaling pathways is implicated in the proliferation and survival of various tumor cells.[3][4] **GSK1838705A** has demonstrated significant antitumor activity in both in vitro and in vivo models of human cancers, including solid tumors and hematologic malignancies.[1][5] This technical guide provides a comprehensive overview of the biochemical and cellular activity of **GSK1838705A**, detailed experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows.

Biochemical and Cellular Activity

GSK1838705A is a highly potent inhibitor of IGF-1R, IR, and ALK with nanomolar efficacy.[1][6][7] Its inhibitory activity has been characterized in various biochemical and cellular assays.

Quantitative Kinase Inhibition Data

Target	Assay Type	IC50 (nM)	Ki (nM)
IGF-1R	Homogeneous Time-Resolved Fluorescence		
	Resolved	2.0 ± 0.17	0.7 ± 0.2
	Fluorescence		
IR	Homogeneous Time-Resolved Fluorescence		
	Resolved	1.6 ± 0.18	1.1 ± 0.1
	Fluorescence		
ALK	Not Specified	0.5	0.35

Table 1: Biochemical inhibition of kinase activity by **GSK1838705A**. Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Quantitative Cellular Phosphorylation Inhibition Data

Target	Cell Line	IC50 (nM)
IGF-1R	NIH-3T3/LISN	85 ± 38
IR	NIH-3T3-hIR	79 ± 43

Table 2: Inhibition of receptor phosphorylation in cellular assays by **GSK1838705A**.[\[2\]](#)[\[3\]](#)

In Vitro Antiproliferative Activity

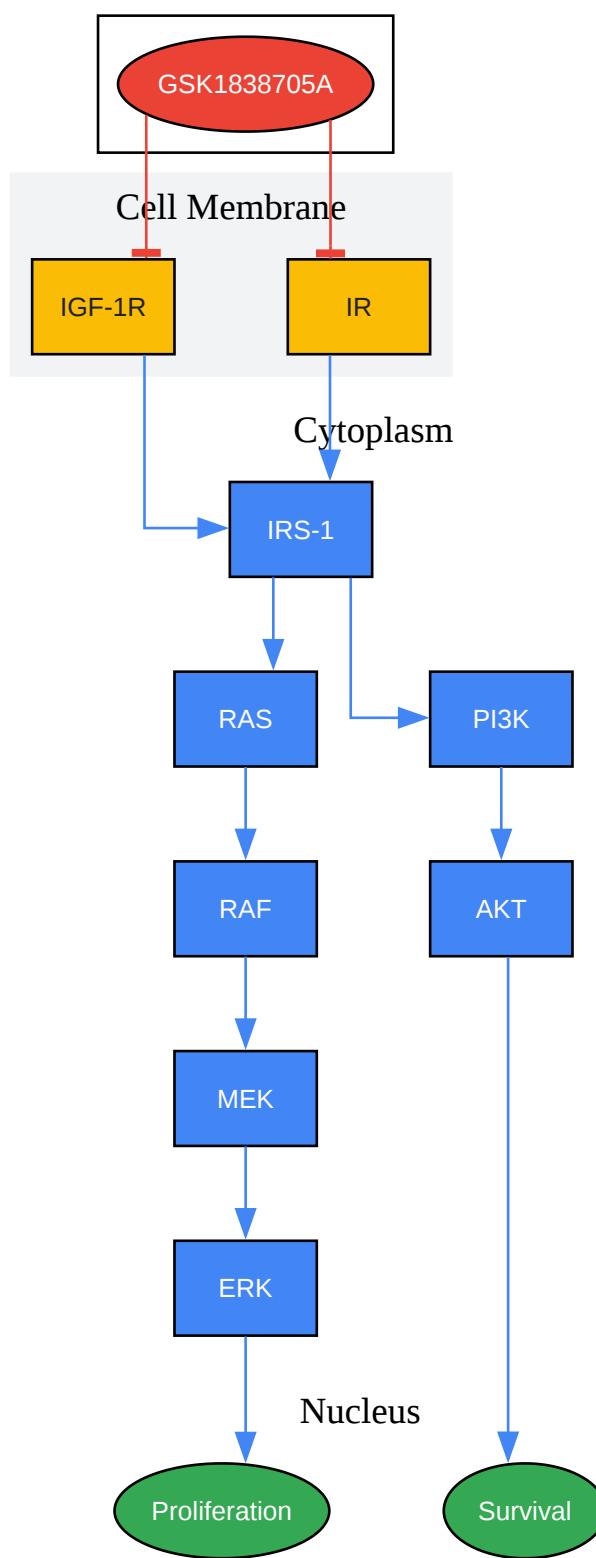
GSK1838705A has been shown to inhibit the proliferation of a wide range of cancer cell lines derived from both solid and hematologic tumors.[\[1\]](#)[\[6\]](#) The half-maximal effective concentration (EC50) for cell proliferation inhibition varies depending on the cell line, with particular sensitivity observed in multiple myeloma and Ewing's sarcoma cell lines.[\[2\]](#)[\[8\]](#)

Cell Line	Cancer Type	EC50 (nM)
L-82	Not Specified	24
SUP-M2	Not Specified	28
SK-ES	Ewing's Sarcoma	141
MCF-7	Breast Cancer	203
NCI-H929	Multiple Myeloma	<1000

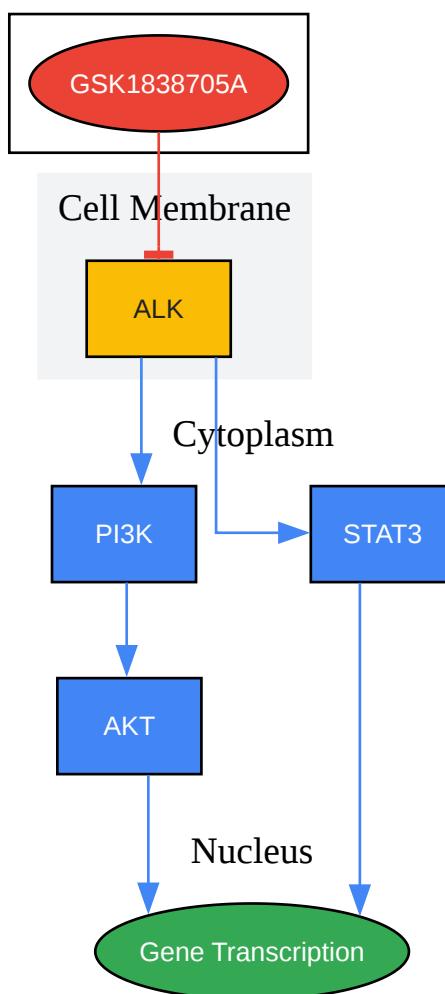
Table 3: Antiproliferative activity of **GSK1838705A** in various cancer cell lines.[\[6\]](#)

Signaling Pathways

GSK1838705A exerts its anticancer effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival.

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IGF-1R and IR Signaling Inhibition

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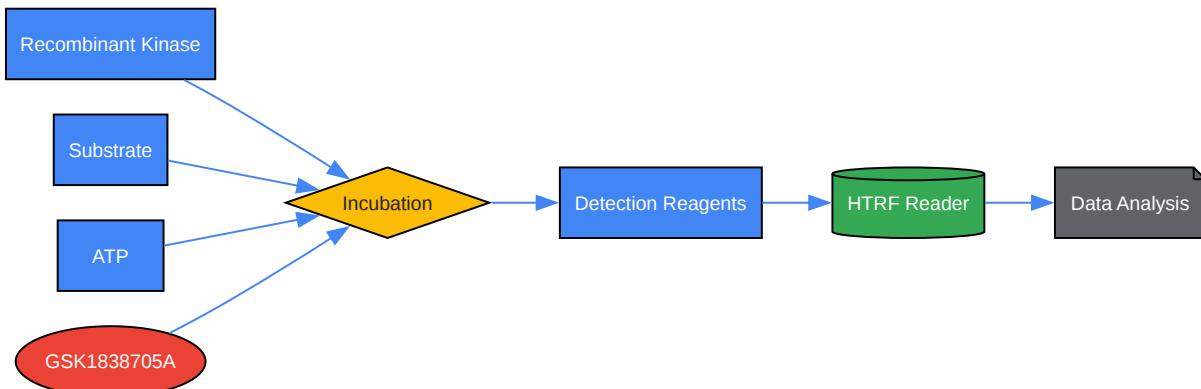
ALK Signaling Inhibition

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Kinase Activity Assay (Homogeneous Time-Resolved Fluorescence)

This assay measures the ability of **GSK1838705A** to inhibit the enzymatic activity of purified IGF-1R and IR.



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Kinase Activity Assay Workflow

Protocol:

- Baculovirus-expressed glutathione S-transferase-tagged proteins encoding the intracellular domain of IGF-1R or IR are used.[6][7]
- The kinase, a suitable substrate, and ATP are combined in a reaction buffer.
- **GSK1838705A** at various concentrations is added to the reaction mixture.
- The reaction is incubated to allow for phosphorylation of the substrate.
- Detection reagents, typically a europium cryptate-labeled antibody that recognizes the phosphorylated substrate and an XL665-labeled antibody that recognizes the substrate, are added.
- The plate is read on a compatible HTRF reader, and the ratio of the emission signals at 665 nm and 620 nm is calculated.
- IC50 values are determined by fitting the data to a four-parameter logistic equation.[6]

Cellular Phosphorylation Assay

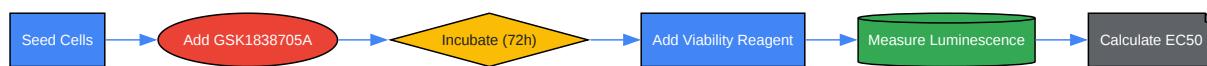
This assay quantifies the inhibition of ligand-induced receptor phosphorylation in a cellular context.

Protocol:

- Cells (e.g., NIH-3T3/LISN for IGF-1R, NIH-3T3-hIR for IR) are seeded in 96-well plates and cultured overnight.[3]
- The cells are serum-starved for a defined period.
- Cells are pre-treated with various concentrations of **GSK1838705A** or DMSO as a control for 2 hours.[3][9]
- The respective ligand (e.g., IGF-I for IGF-1R, insulin for IR) is added to stimulate receptor phosphorylation for 15 minutes.[3]
- Cells are lysed, and the lysates are analyzed for phosphorylated and total receptor levels using methods like ELISA or Western blotting.[3]
- IC₅₀ values are calculated based on the reduction in the phosphorylated receptor signal.

Cell Proliferation Assay

This assay assesses the effect of **GSK1838705A** on the growth of cancer cell lines.



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Cell Proliferation Assay Workflow

Protocol:

- Cancer cells are seeded in 96-well plates and allowed to adhere overnight.[3][9]
- The cells are treated with a range of concentrations of **GSK1838705A** or DMSO control.

- The plates are incubated for 72 hours.[3][9]
- Cell viability is quantified using a commercially available assay, such as the CellTiter-Glo Luminescent Cell Viability Assay.[3][6]
- Luminescence is measured using a plate reader.
- EC50 values are determined from the dose-response curves.[6]

Western Blotting

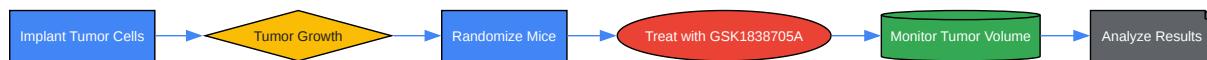
This technique is used to detect changes in protein levels and phosphorylation status in response to **GSK1838705A** treatment.

Protocol:

- Cells are treated with **GSK1838705A** and/or ligand as described in the cellular phosphorylation assay.
- Whole-cell lysates are prepared using a suitable lysis buffer.[3]
- Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.
- Proteins are transferred to a nitrocellulose or PVDF membrane.
- The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-IGF-1R/IR, total IGF-1R/IR, phospho-AKT, total AKT, etc.). [3]
- The membrane is washed and incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
- The protein bands are visualized using an appropriate detection system.[3]

In Vivo Xenograft Studies

These studies evaluate the antitumor efficacy of **GSK1838705A** in animal models.



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In Vivo Xenograft Study Workflow

Protocol:

- Human tumor cells are implanted subcutaneously into immunocompromised mice (e.g., nude or SCID mice).[3]
- Tumors are allowed to grow to a palpable size (e.g., ~200 mm³).[3]
- Mice are randomized into treatment and control groups.
- GSK1838705A** is administered orally at specified doses and schedules.[3] The control group receives the vehicle.
- Tumor volume and body weight are measured regularly.[3]
- At the end of the study, tumors may be excised for further analysis (e.g., pharmacodynamics).

Conclusion

GSK1838705A is a potent dual inhibitor of the IGF-1R/IR and ALK signaling pathways with demonstrated antitumor activity in preclinical models. Its well-characterized mechanism of action and efficacy make it a valuable tool for cancer research and a potential candidate for further clinical development in tumors driven by these pathways. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound.

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